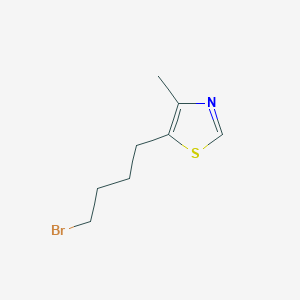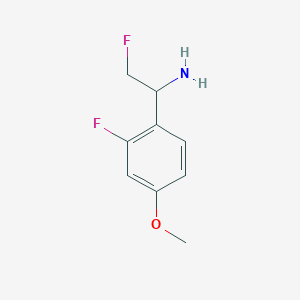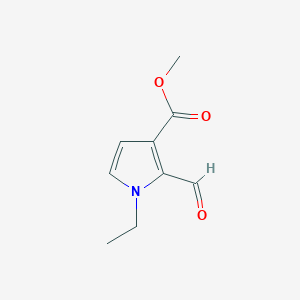
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with various molecular targets and pathways. The formyl group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, which may influence its activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 1-ethyl-2-formylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-10-5-4-7(8(10)6-11)9(12)13-2/h4-6H,3H2,1-2H3 |
Clave InChI |
XBNXCKAGWNMOJP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=C1C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
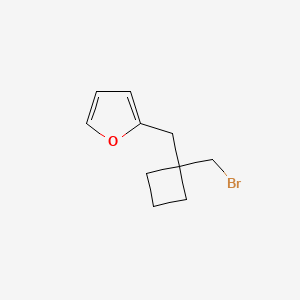
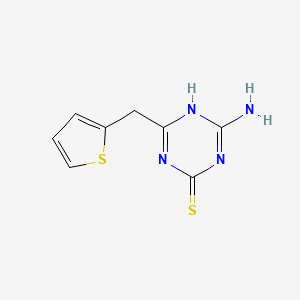

![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)

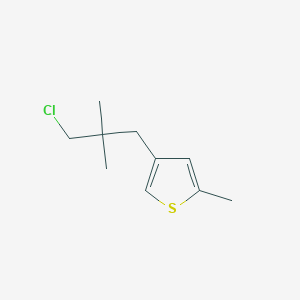
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
